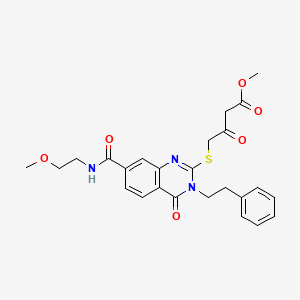

![molecular formula C24H22FN5O3S B2539828 1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(4-フルオロフェニル)-3-メチル-N-(ピリジン-2-イルメチル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド CAS No. 1021250-51-0](/img/structure/B2539828.png)

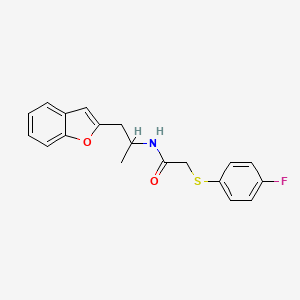

1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(4-フルオロフェニル)-3-メチル-N-(ピリジン-2-イルメチル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O3S and its molecular weight is 479.53. The purity is usually 95%.

BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

GIRKチャネル活性化

この化合物は、Gタンパク質依存性内向き整流性カリウム(GIRK)チャネルの新しい活性化物質として研究されています 。これらのチャネルは、神経細胞の興奮性とシナプス伝達の調節において重要な役割を果たしています。GIRKチャネル活性を高めることで、この化合物は神経細胞シグナル伝達を調節し、てんかん、痛み、薬物依存などの状態に影響を与える可能性があります。

心臓血管系への応用

GIRKチャネルは心臓組織にも存在します。この化合物が心臓電気生理学、不整脈、収縮力に及ぼす影響を調査することは、心臓病の新しい治療法につながる可能性があります。GIRK1/2チャネルに対する選択性により、さらなる研究のための魅力的な候補となっています。

要約すると、この化合物の多様な用途は、神経学、炎症、腫瘍学、代謝、心臓血管の健康に及びます。研究者はその可能性を解き明かし続けており、そのユニークな化学構造は、治療開発のためのエキサイティングな道を開いています 。🌟

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell. This inward flow of potassium ions makes the cell less likely to fire an action potential, thus inhibiting neuronal activity.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability and thus its likelihood of firing an action potential.

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal signaling pathways . By decreasing neuronal excitability, it can modulate the transmission of signals within the nervous system. This can have various downstream effects, depending on the specific type of neuron and the nature of the signals it transmits .

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in neurons involved in pain signaling, this could potentially lead to a decrease in the perception of pain .

生化学分析

Biochemical Properties

The compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This suggests that it interacts with GIRK channels, which are integral membrane proteins and form potassium channels in cells. These channels play a key role in regulating the electrical activity of cells, particularly neurons, and are involved in various biochemical reactions .

Cellular Effects

As a GIRK channel activator, the compound can influence various types of cells, particularly neurons. By activating these channels, it can alter the flow of potassium ions in and out of cells, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through its interaction with GIRK channels. It likely binds to these channels, leading to their activation. This can result in changes in ion flow across the cell membrane, which can subsequently influence various cellular processes, including enzyme activity and gene expression .

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O3S/c1-15-22-20(24(31)27-13-18-4-2-3-10-26-18)12-21(16-5-7-17(25)8-6-16)28-23(22)30(29-15)19-9-11-34(32,33)14-19/h2-8,10,12,19H,9,11,13-14H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRUWVGGPSEWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)

![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2539752.png)

![1-(3-Methoxyphenyl)-4-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)

![4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2539759.png)

![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2539760.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2539765.png)

![2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2539766.png)